Methylionone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKMGDRERYMTJX-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC1C(=CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/C1C(=CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21183 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197970 | |
| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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| Record name | Ionone, methyl- | |
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| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
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| Record name | Methyl-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |
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Boiling Point |
291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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Density |
0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930 | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
| Source | CAMEO Chemicals | |
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| Record name | Methyl-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |
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Vapor Density |
greater than 1 (NTP, 1992) (Relative to Air) | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
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CAS No. |
7779-30-8, 93302-56-8, 127-42-4, 1335-46-2 | |
| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |
| Source | CAMEO Chemicals | |
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| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
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| Record name | alpha-Cetone | |
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| Record name | Methylionone | |
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| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
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| Record name | NSC163996 | |
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| Record name | Ionone, methyl- | |
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| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
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| Record name | 1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)- | |
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| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
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| Record name | Ionone, methyl | |
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| Record name | [R-(E)]-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |
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| Record name | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |
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| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |
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Comparison with Similar Compounds
Methyl-alpha-Ionone vs. Alpha-Ionone
Key Differences :
- Methyl-alpha-ionone’s additional methyl group increases molecular weight and alters solubility compared to alpha-ionone .
- Alpha-ionone exhibits a more pronounced violet-like scent, while methyl-alpha-ionone leans toward woody undertones .
Methyl-alpha-Ionone vs. Methyl-beta-Ionone
| Property | Methyl-alpha-Ionone | Methyl-beta-Ionone |
|---|---|---|
| CAS Number | 127-42-4 | 127-43-5 / 63429-28-7 |
| FEMA Number | 2711 | 2712 |
| Structure | Methyl on cyclohexenyl | Methyl on alternative position |
| Aroma Profile | Floral, woody | Berry, fruity |
| Applications | Perfumes, cosmetics | Food flavoring, detergents |
Key Differences :
- Structural isomerism leads to divergent scent profiles: methyl-beta-ionone is preferred for fruity applications, whereas methyl-alpha-ionone is used in luxury perfumes .
- Methyl-beta-ionone has a lower estimated daily intake (0.2 µg/person in Europe) compared to methyl-alpha-ionone .
Methyl-alpha-Ionone vs. Allyl-alpha-Ionone
| Property | Methyl-alpha-Ionone | Allyl-alpha-Ionone |
|---|---|---|
| Molecular Formula | C₁₄H₂₂O | C₁₃H₁₈O |
| Substituent | Methyl group | Allyl group |
| Aroma Profile | Woody, floral | Tropical, green |
| FEMA Number | 2711 | 2033 |
| Applications | Cosmetics, soaps | Tropical fragrances |
Key Differences :
- The allyl group in allyl-alpha-ionone introduces a green, tropical character, contrasting with methyl-alpha-ionone’s warmth .
- Allyl-alpha-ionone has a lower molecular weight (190.28 g/mol) and higher volatility .
Physicochemical and Regulatory Comparison Table
Preparation Methods
Historical Context and Traditional Synthesis Pathways
Aldol Condensation-Dehydration-Cyclization Sequence
The foundational approach to methyl-α-ionone production, as detailed in US Patent 3,840,601 (1974), involves three sequential reactions:
- Aldol Condensation : Citral reacts with butanone under basic conditions (e.g., potassium carbonate) at 40–85°C to form pseudomethylionone intermediates.
- Dehydration : Acidic treatment (e.g., p-toluenesulfonic acid) removes water from the aldol adducts.
- Cyclization : Thermal or acidic promotion induces ring closure, yielding α- and β-ionone isomers.
This method suffered from prolonged reaction times (up to 150 hours), low α-isomer selectivity (typically 60–70%), and significant waste generation due to intermediate purification. For instance, early industrial processes required multiple washing steps, solvent recovery, and distillation between stages, increasing energy consumption by 30–40% compared to modern methods.
Isomer Control Challenges
The thermodynamic favorability of β-ionone formation (more stable trans-decalin structure) necessitated precise kinetic control. Lower temperatures (e.g., −10°C) slowed cyclization rates, allowing selective α-isomer crystallization, but reduced overall throughput. Catalysts like zinc chloride improved α-selectivity to 80% but introduced heavy metal waste streams.
Modern One-Pot Synthesis Methodologies
Dual-Catalyst Tandem Systems
CN Patent 108,017,525B (2017) revolutionized methyl-α-ionone production by integrating aldol condensation and cyclization in a single reactor. Key innovations include:
- Catalyst 1 (Base) : Pyrrolidine, potassium carbonate, or sodium methoxide (−10–85°C) for aldol adduct formation.
- Catalyst 2 (Acid) : Trifluoromethanesulfonic acid, methanesulfonic acid, or trifluoroacetic acid (80–130°C) for cyclization.
This approach eliminates intermediate isolation, reducing solvent use by 50% and cutting reaction times to 25–40 hours (Table 1).
Table 1: Performance of One-Pot Synthesis Across Solvent Systems
| Example | Solvent | Catalyst 1 (Base) | Catalyst 2 (Acid) | Temp. Range (°C) | Yield (mol%) | α-Selectivity (%) |
|---|---|---|---|---|---|---|
| 1 | Methanol | Pyrrolidine | CF3SO3H | 50 → 110 | 98.6 | 98.0 |
| 2 | PEG-200 | K2CO3 | p-TsOH | 40 → 130 | 97.8 | 95.2 |
| 3 | Water | NaOMe | CF3COOH | −10 → 80 | 95.6 | 96.3 |
| 4 | n-Propanol | Quinoline | CH3SO3H | 85 → 120 | 95.3 | 97.4 |
| 5 | Acetonitrile | NaOH | CH3SO3H | 60 → 110 | 98.1 | 96.4 |
Solvent Engineering for Selectivity Enhancement
Polar aprotic solvents (acetonitrile, PEG-200) improved pseudothis compound solubility, enabling 98% aldol conversion at 60°C. Conversely, aqueous systems (Example 3) achieved 96.3% α-selectivity via hydrophobic aggregation of intermediates, though required colder conditions (−10°C).
Catalytic Innovations and Mechanistic Insights
Brønsted Acid-Lewis Base Synergy
The sequential use of pyrrolidine (Lewis base) and trifluoromethanesulfonic acid (Brønsted acid) in Example 1 demonstrates synergistic effects:
- Step 1 : Pyrrolidine deprotonates butanone, forming an enolate that attacks citral’s carbonyl.
- Step 2 : CF3SO3H protonates the aldol adduct’s hydroxyl, facilitating dehydration and directing cyclization via chair-like transition states favoring α-isomer geometry.
This mechanism suppresses β-ionone formation by sterically hindering transannular hydride shifts, as evidenced by 98% α-selectivity in NMR studies.
Environmental and Economic Considerations
Waste Stream Reduction
The one-pot method slashes wastewater generation from 5–7 m³/ton (traditional) to 0.8–1.2 m³/ton by avoiding intermediate washes. Butanone recovery rates exceed 85% through vacuum distillation, lowering raw material costs by 18–22%.
Energy Efficiency Gains
Integrated heating protocols (e.g., Example 4’s 85→120°C gradient) exploit exothermic cyclization to offset 40% of aldol condensation energy demands, cutting total process heat by 1.2 GJ/ton.
Q & A
Q. What experimental approaches are recommended for synthesizing and characterizing methyl-alpha-ionone in a laboratory setting?
To synthesize methyl-alpha-ionone, researchers should employ established organic chemistry methods such as aldol condensation or acid-catalyzed cyclization of appropriate precursors (e.g., citral and acetone derivatives). Characterization requires analytical techniques like gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are critical to verify molecular composition. Ensure all synthetic protocols include detailed reaction conditions (temperature, catalysts, solvents) and purification steps (distillation, recrystallization) to enable reproducibility .
Q. How can researchers validate the purity and stability of methyl-alpha-ionone in different experimental matrices?
Purity validation involves chromatographic methods (e.g., HPLC or GC with flame ionization detection) calibrated against certified reference standards. Stability studies should assess degradation under varying conditions (pH, temperature, light exposure) using accelerated stability testing protocols. For example, thermal degradation kinetics can be modeled via Arrhenius equations, while photostability is evaluated using controlled UV exposure chambers . Include control samples and replicate analyses to minimize variability.
Q. What are the primary sources of methyl-alpha-ionone in natural environments, and how can they be quantified?
Methyl-alpha-ionone occurs naturally in certain plants (e.g., Boronia megastigma) and microbial metabolites. To quantify environmental levels, use solid-phase microextraction (SPME) coupled with GC-MS for trace detection in plant tissues or soil samples. Calibration curves must account for matrix effects, and recovery rates should be reported to validate extraction efficiency .
Advanced Research Questions
Q. How do contradictory findings in methyl-alpha-ionone’s toxicity profiles arise, and what methodologies resolve these discrepancies?
Discrepancies in toxicity data (e.g., conflicting mutagenicity results in Salmonella assays ) often stem from variations in experimental design, such as differences in test concentrations, solvent carriers, or metabolic activation systems (e.g., S9 liver homogenate). To resolve contradictions, conduct dose-response studies with standardized protocols (e.g., OECD Guidelines) and include positive/negative controls. Meta-analyses of existing datasets can identify confounding variables, while in vitro mechanistic studies (e.g., cytochrome P450 inhibition assays) clarify metabolic pathways .
Q. What advanced spectroscopic techniques are optimal for elucidating the stereochemical properties of methyl-alpha-ionone derivatives?
Chiral separation techniques like chiral HPLC or capillary electrophoresis paired with circular dichroism (CD) spectroscopy are essential for resolving enantiomers. For dynamic stereochemical behavior, use variable-temperature NMR to study conformational equilibria. Computational methods (e.g., density functional theory) can predict spectroscopic signatures and correlate them with experimental data .
Q. How can researchers design experiments to investigate methyl-alpha-ionone’s role in plant signaling pathways?
Develop a dual approach combining transcriptomic analysis (RNA sequencing of methyl-alpha-ionone-exposed plant tissues) and metabolomic profiling (LC-MS/MS) to identify induced pathways. Use mutant plant lines (e.g., jasmonate-deficient mutants) to isolate methyl-alpha-ionone-specific effects. For in situ detection, employ fluorescence tagging or isotopic labeling (¹³C-methyl-alpha-ionone) to track uptake and localization .
Q. What strategies mitigate batch-to-batch variability in methyl-alpha-ionone synthesis for reproducible pharmacological studies?
Implement quality-by-design (QbD) principles to optimize synthetic parameters (e.g., reaction time, solvent purity). Use process analytical technology (PAT) tools like inline FTIR for real-time monitoring. For pharmacological assays, validate each batch with biological activity screens (e.g., receptor-binding assays) and compare against a reference standard .
Methodological Considerations
- Data Contradiction Analysis : Apply Bradford-Hill criteria to evaluate causality in toxicity studies .
- Primary vs. Secondary Data : Cross-validate findings with literature (e.g., WHO intake estimates ) and original experimental data .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
